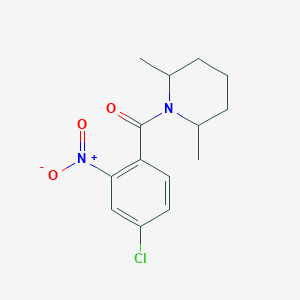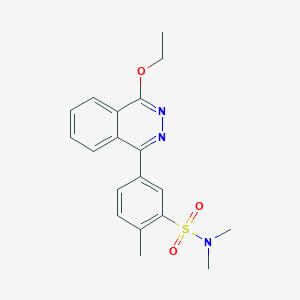
1-(4-chloro-2-nitrobenzoyl)-2,6-dimethylpiperidine
説明
1-(4-chloro-2-nitrobenzoyl)-2,6-dimethylpiperidine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the piperidine family and is commonly referred to as CNBP. CNBP has been used in various scientific studies, including biochemical and physiological research, due to its ability to interact with specific receptors and enzymes in the body.
作用機序
The mechanism of action of CNBP involves its interaction with specific receptors and enzymes in the body. CNBP has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This interaction leads to the inhibition of dopamine reuptake, resulting in increased levels of dopamine in the brain. Additionally, CNBP has been shown to interact with the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. This interaction leads to the inhibition of monoamine oxidase, resulting in increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
CNBP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased feelings of pleasure and reward. Additionally, CNBP has been shown to increase serotonin and norepinephrine levels in the brain, leading to improved mood and decreased anxiety. CNBP has also been shown to have analgesic effects, reducing pain perception in the body.
実験室実験の利点と制限
CNBP has several advantages for use in lab experiments. It is a highly specific compound, allowing for precise targeting of specific receptors and enzymes in the body. Additionally, CNBP has a long half-life, allowing for prolonged effects in the body. However, CNBP also has limitations for use in lab experiments. It is a highly potent compound, requiring careful handling and dosing. Additionally, CNBP has been shown to have some toxic effects in the body, requiring careful monitoring of subjects in experiments.
将来の方向性
There are several future directions for research related to CNBP. One area of research could focus on the development of new drugs based on the structure of CNBP. Additionally, research could focus on the development of new methods for synthesizing CNBP, allowing for more efficient production. Finally, research could focus on the development of new methods for targeting specific receptors and enzymes in the body, allowing for more precise and effective treatment of various conditions.
科学的研究の応用
CNBP has been widely used in scientific research due to its unique properties. It has been used in various studies related to biochemical and physiological research. CNBP has been shown to interact with specific receptors and enzymes in the body, making it an important tool for studying the mechanisms of action of these receptors and enzymes. Additionally, CNBP has been used in studies related to drug discovery, as it can be used to screen potential drug candidates for their ability to interact with specific receptors and enzymes.
特性
IUPAC Name |
(4-chloro-2-nitrophenyl)-(2,6-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-4-3-5-10(2)16(9)14(18)12-7-6-11(15)8-13(12)17(19)20/h6-10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNJXGWVQIFLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(3-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927226.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3927227.png)
![2-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3927228.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927234.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3927241.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-chlorobenzyl)benzamide](/img/structure/B3927252.png)
![{4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol](/img/structure/B3927258.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3927271.png)
![11-(4-methylphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927272.png)
![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3927292.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3927300.png)
![10-butyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927309.png)